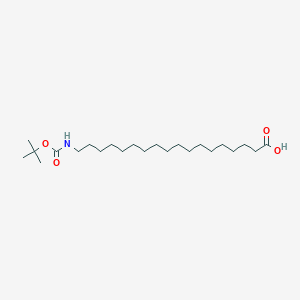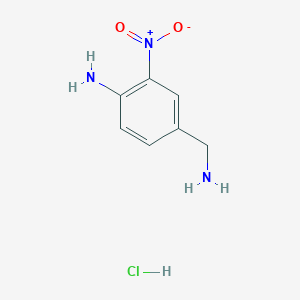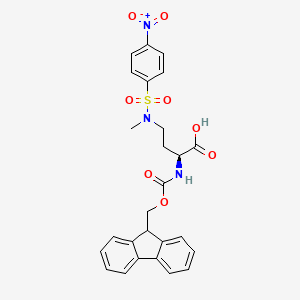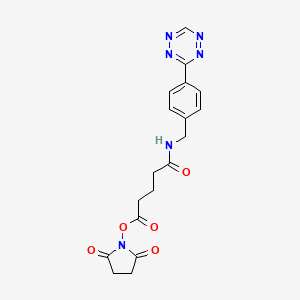
18-(Boc-amino)-stearic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-(Boc-amino)-stearic acid is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Boc-amino)-stearic acid typically involves the protection of amino groups and subsequent coupling reactions. One common method includes the use of Fmoc solid-phase synthesis, where the amino acid is protected with Fmoc (9-fluorenylmethyloxycarbonyl) and then coupled with octadecanoic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
18-(Boc-amino)-stearic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Sodium hydroxide, in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
18-(Boc-amino)-stearic acid is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Medicine: For the development of pharmaceutical compounds.
Industry: In the production of specialized polymers and materials.
Mechanism of Action
The mechanism by which 18-(Boc-amino)-stearic acid exerts its effects involves its interaction with specific molecular targets. It can form stable complexes with proteins, influencing their structure and function. The pathways involved often include the modulation of enzymatic activities and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid
- (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]octanedioic acid
Uniqueness
18-(Boc-amino)-stearic acid is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
IUPAC Name |
18-[(2-methylpropan-2-yl)oxycarbonylamino]octadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-23(2,3)28-22(27)24-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(25)26/h4-20H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUZQBLSMYHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8092935.png)
![2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole](/img/structure/B8092956.png)
![tert-butyl N-[[4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate;hydrochloride](/img/structure/B8092959.png)





![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[3-(triphenyl-lambda4-sulfanyl)propanoylamino]hexanoic acid](/img/structure/B8092993.png)


